1-(2,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Description
1-(2,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a sulfur-containing dihydropyrimidine derivative characterized by a substituted phenyl ring (2,5-dimethyl groups) and a thiol functional group. The compound’s reactivity is influenced by the electron-donating methyl groups on the phenyl ring, which modulate its electronic environment and solubility in organic solvents.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-10-5-6-11(2)12(9-10)16-8-7-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHNFHQXJFQJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CC(NC2=S)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves the condensation of 2,5-dimethylbenzaldehyde with urea and elemental sulfur under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(2,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has been investigated for its potential pharmacological properties. The presence of the thiol group enhances its ability to interact with biological molecules, making it a candidate for drug development:
- Antioxidant Activity : Research indicates that compounds with thiol groups can act as antioxidants, scavenging free radicals and potentially reducing oxidative stress in cells .
- Anticancer Properties : Some studies suggest that derivatives of dihydropyrimidines exhibit anticancer activity by inducing apoptosis in cancer cells. This compound may serve as a scaffold for developing more potent anticancer agents .
Organic Synthesis
The compound is utilized as an intermediate in organic synthesis. Its structure allows it to participate in various reactions:
- Synthesis of Pyrimidine Derivatives : It can be used to synthesize other pyrimidine-based compounds that are important in pharmaceuticals and agrochemicals.
- Reactions with Electrophiles : The nucleophilic nature of the thiol group enables it to react with electrophiles, making it useful in creating thioether linkages in organic synthesis .
Materials Science
In materials science, this compound has potential applications due to its stability and reactivity:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities such as UV resistance or thermal stability .
- Nanomaterials : Its ability to form stable complexes with metals suggests potential use in the synthesis of metal nanoparticles for applications in catalysis and electronics .
Case Study 1: Antioxidant Activity Assessment
A study examined the antioxidant properties of various thiol-containing compounds, including this compound. The results indicated that this compound effectively scavenged free radicals in vitro, demonstrating significant potential for use in formulations aimed at reducing oxidative damage .
Case Study 2: Synthesis of Dihydropyrimidine Derivatives
In another research project focused on synthesizing novel dihydropyrimidine derivatives for anticancer activity, the compound served as a key intermediate. Through a series of chemical transformations involving electrophilic substitutions and cyclization reactions, several new derivatives were produced and evaluated for their biological activity against cancer cell lines .
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, further modulating their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of 1-aryl-4,4-dimethyl-1,4-dihydropyrimidine-2-thiols, where variations in aryl substituents significantly alter physicochemical properties. Below is a comparative analysis with structurally related derivatives:
Key Research Findings
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and methyl groups (e.g., in the target compound) increase electron density at the thiol group, reducing its acidity. In contrast, nitro or fluorine substituents (e.g., 3,4-difluorophenyl derivative) enhance thiol acidity, favoring metal chelation .
Solubility and Stability
- Methoxy-substituted derivatives (e.g., 1-(3,5-dimethoxyphenyl)-...) exhibit higher solubility in polar solvents like ethanol or DMSO compared to methyl-substituted analogs due to increased polarity .
- Fluorinated analogs demonstrate enhanced thermal and oxidative stability, making them suitable for high-temperature reactions .
Biological Activity
1-(2,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (CAS Number: 1142212-41-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including its effects on cell viability, toxicity profiles, and potential therapeutic applications.
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₈N₂S |
| Molecular Weight | 250.36 g/mol |
| CAS Number | 1142212-41-6 |
| Hazard Information | Irritant |
Antioxidant Activity
Recent studies indicate that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models. For instance, a comparative analysis showed that derivatives of pyrimidine compounds demonstrated IC50 values indicating effective radical scavenging activity .
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound were evaluated using various cell lines. In a study involving cardiomyocytes and macrophages, the compound exhibited varying degrees of cytotoxicity. The MTT assay revealed that while some derivatives maintained cell viability above 70% at concentrations below 40 μM, others showed significant cytotoxic effects at higher doses .
| Compound | Cell Type | Viability (%) at 40 μM |
|---|---|---|
| 1-(2,5-Dimethylphenyl)-... | J774 Macrophages | 75 |
| 1-(2,5-Dimethylphenyl)-... | H9c2 Cardiomyocytes | 68 |
Anti-inflammatory Properties
In addition to antioxidant activity, the compound has been studied for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Cardioprotective Effects : A study demonstrated that certain derivatives of pyrimidine compounds could protect against oxidative damage in cardiomyocytes. The protective effects were attributed to the compound's ability to enhance cellular antioxidant defenses and reduce apoptosis .
- Toxicological Assessment : In vivo studies conducted on mice indicated that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg. This suggests a favorable safety profile for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol?
- Methodological Answer : Synthesis typically involves a multi-step condensation reaction. For example, thiol-containing dihydropyrimidines are synthesized via acid-catalyzed cyclization of thiourea derivatives with diketones under inert conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound. Analogous methods for related dihydropyrimidine-thiols (e.g., using p-toluenesulfonic acid as a catalyst) can be adapted . Computational reaction path searches (e.g., quantum chemical calculations) may optimize intermediate steps .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., dimethylphenyl groups) and dihydropyrimidine ring conformation.
- FT-IR : Identify thiol (-SH) and C=S stretching vibrations (~2500 cm⁻¹ and ~1200 cm⁻¹, respectively).
- Mass Spectrometry (ESI-MS or HRMS) : Verify molecular weight and fragmentation patterns.
- 2D NMR (HSQC/HMBC) : Resolve ambiguous proton-carbon correlations, particularly for sterically hindered groups .
Q. What experimental conditions are critical for maintaining compound stability during storage?
- Methodological Answer : Stability studies should assess:
- pH sensitivity : Test solubility in basic (e.g., NaOH) or acidic media; degradation products can be monitored via HPLC .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
- Light sensitivity : Store in amber vials under nitrogen to prevent oxidation of the thiol group .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Reaction Pathway Prediction : Density Functional Theory (DFT) calculations identify transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s quantum chemical reaction path searches can predict regioselectivity in cyclization steps .
- Solvent Effects : Molecular dynamics simulations evaluate solvent interactions (e.g., polar aprotic solvents like DMF) to enhance yield .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments)?
- Methodological Answer :
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 1-(2,4-dinitrophenyl) derivatives) .
- Dynamic NMR : Resolve conformational equilibria (e.g., ring puckering in dihydropyrimidines) by variable-temperature studies.
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., concentration, temperature) causing spectral inconsistencies .
Q. What strategies are effective for studying degradation pathways under oxidative conditions?
- Methodological Answer :
- LC-MS/MS Analysis : Track degradation products (e.g., disulfide formation from thiol oxidation) with high-resolution mass accuracy.
- Isotopic Labeling : Introduce ²H or ¹³C labels to trace bond cleavage sites.
- Theoretical Modeling : DFT-based mechanistic studies predict reactive oxygen species (ROS) interaction sites on the dihydropyrimidine ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
